6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of 1H-pyrazolo[3,4-d]pyrimidines . These compounds are important as they exhibit various biological activities, including anti-inflammatory, antiproliferative, antifungal, and many other activities . The structure of the synthesized compound was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .
Molecular Structure Analysis
The molecular structure of this compound was confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound has been synthesized through nucleophilic substitution reactions, with its structure established using techniques like high-resolution mass spectrometry, NMR, IR spectroscopy, and X-ray analysis. This has been a significant step in understanding its chemical properties and potential applications in pharmacology (Ogurtsov & Rakitin, 2021).
Pharmacological Potential
- The compound has been identified as a convenient intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may hold potential as substances with useful pharmacological properties (Ogurtsov & Rakitin, 2021).
Biological Activities and Drug Development
- A variety of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, highlighting the potential of this compound as a base for developing therapeutics (Abdellatif et al., 2014).
- The compound has also been used in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which have been tested for their ability to inhibit acetylcholinesterase and carbonic anhydrase, indicating its relevance in neurodegenerative and other diseases (Aydin et al., 2021).
Methodological Advances
- The compound has been involved in novel synthetic methodologies, including microwave-assisted synthesis and solvent-free conditions, enhancing the efficiency of producing pyrazolo[3,4-d]pyrimidine derivatives (Quiroga et al., 2008).
Mechanism of Action
While the specific mechanism of action for 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is not mentioned, it’s worth noting that 1H-pyrazolo[3,4-d]pyrimidines have been studied for their various biological activities, including anti-inflammatory, antiproliferative, antifungal, and many other activities . These compounds have attracted great interest as purine analogs .
Future Directions
The future directions for 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine and similar compounds could involve further exploration of their biological activities. As mentioned, 1H-pyrazolo[3,4-d]pyrimidines have exhibited various biological activities, including anti-inflammatory, antiproliferative, antifungal, and many other activities . Therefore, new derivatives of 1H-pyrazolo[3,4-d]pyrimidines are of great interest .
properties
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(8)10-6(7)11-5/h2H,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLBKCICUWBZOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278519 | |
Record name | 6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5413-96-7 | |
Record name | NSC7869 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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